

High-performance liquid chromatography (HPLC) method for Colterol acetate analysis

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Compound of Interest

Compound Name: Colterol acetate

Cat. No.: B1488480

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An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of **Colterol Acetate**.

Analysis of Colterol Acetate using a Reversed-Phase HPLC Method

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Colterol acetate**. Colterol, a short-acting β_2 -adrenergic agonist, is the active metabolite of the prodrug Bitolterol, used in the management of bronchospasm in conditions like asthma.^[1] This method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate assay for **Colterol acetate** in bulk drug substance or for quality control purposes. The chromatographic separation is achieved on a C18 column with isocratic elution, and detection is performed using a UV-Vis detector. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The parameters outlined below are based on common methods for similar β_2 -agonist compounds

and provide a strong starting point for analysis.^[2]

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Reversed-Phase Column (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile and Water (30:70, v/v) with 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid. ^[2]
Flow Rate	1.0 mL/min
Elution Mode	Isocratic
Column Temperature	30°C
Injection Volume	10 µL
UV Detection	276 nm ^[2]
Run Time	10 minutes

Preparation of Solutions

Mobile Phase Preparation:

- Mix 300 mL of HPLC-grade acetonitrile with 700 mL of ultrapure water.
- Add 1.0 mL of triethylamine to the mixture.
- Adjust the pH of the solution to 5.0 using formic acid.
- Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

Standard Stock Solution (1000 µg/mL):

- Accurately weigh 25 mg of **Colterol acetate** reference standard.

- Transfer it to a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This stock solution should be stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL. These solutions are used to construct the calibration curve.

Method Validation and Performance Characteristics

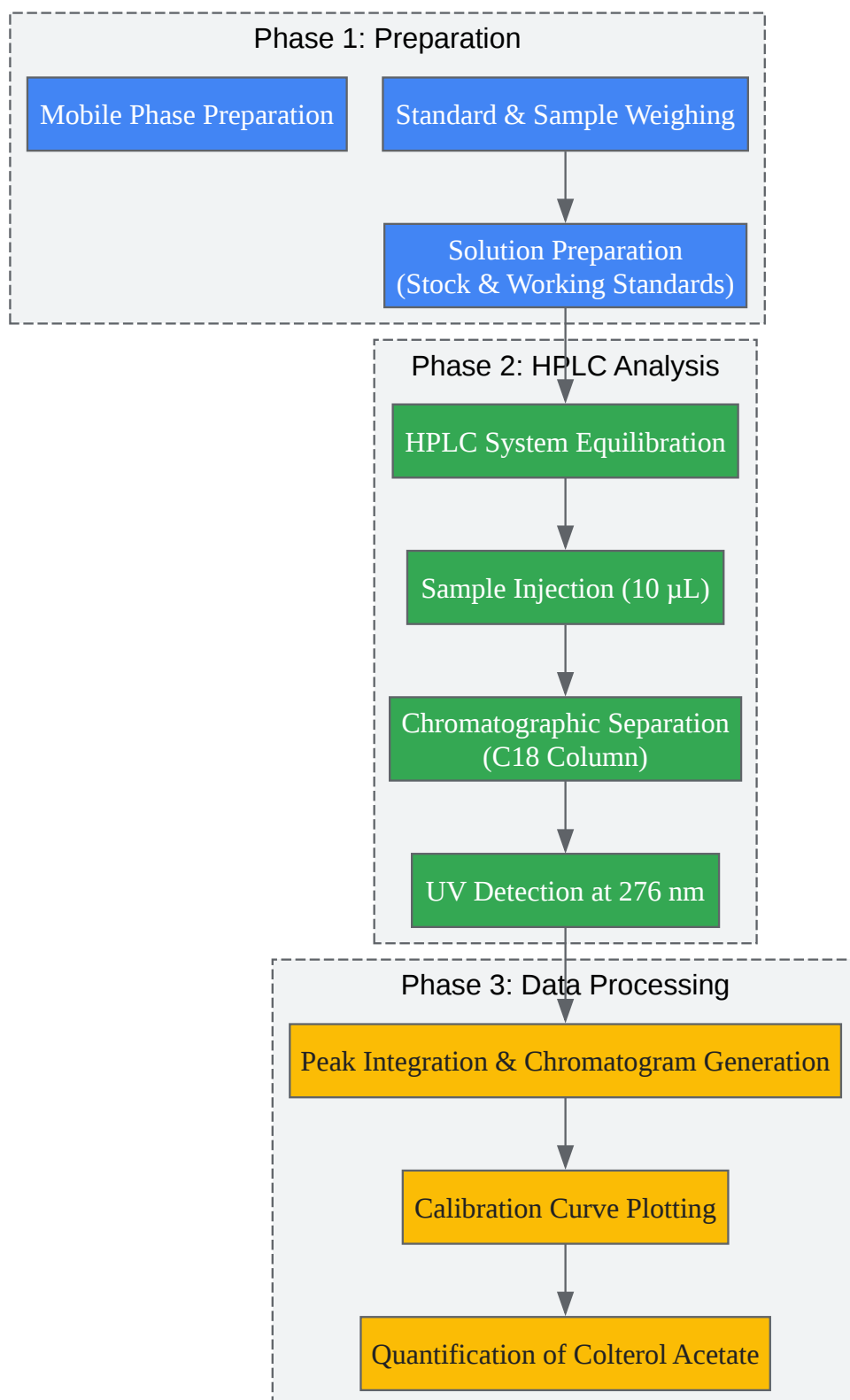
The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on typical results for similar validated analytical methods.[3]

Parameter	Expected Result
Linearity Range	10 - 150 µg/mL
Correlation Coefficient (r^2)	> 0.999
Retention Time (tR)	Approximately 4-6 minutes
Limit of Detection (LOD)	~0.003 mg/mL
Limit of Quantification (LOQ)	~0.01 mg/mL
Precision (%RSD)	≤ 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Specificity	No interference from common excipients or degradation products.

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the analysis of a **Colterol acetate** sample, from initial preparation to final data acquisition and analysis.

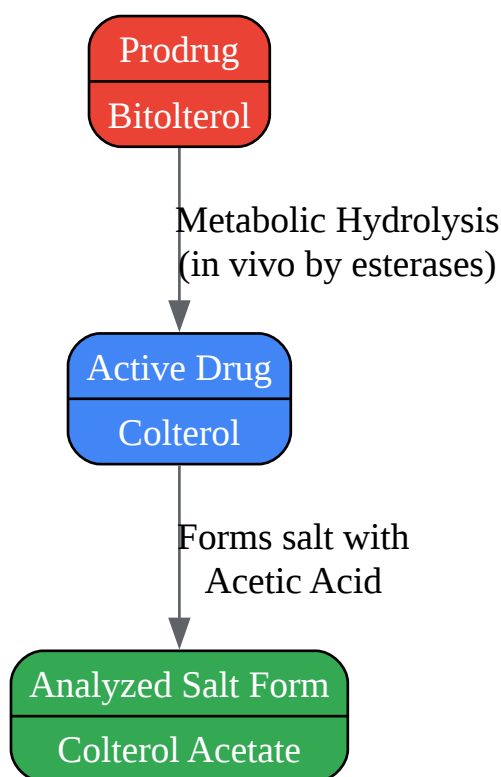


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Caption: HPLC experimental workflow for **Colterol acetate** analysis.

Logical Relationship of Colterol Compounds

Colterol acetate is the salt form of the active drug, Colterol, which itself is the active metabolite of the prodrug Bitolterol. This relationship is important for understanding the molecule's therapeutic action.



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Caption: Relationship between Bitolterol, Colterol, and **Colterol Acetate**.

Conclusion

The described RP-HPLC method provides a straightforward and effective approach for the quantitative determination of **Colterol acetate**. The method is simple, utilizing common reagents and a standard C18 column, making it easily transferable to most analytical laboratories. With its high degree of linearity, precision, and accuracy, it is well-suited for quality control testing of bulk drug substances and finished pharmaceutical products.

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